

The Pharmacological Profile of ACY-957: A Selective HDAC1/2 Inhibitor

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Compound of Interest

Compound Name: ACY-957

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Abstract

ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2), belonging to the biaryl aminobenzamide class of HDAC inhibitors.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for hemoglobinopathies, such as sickle cell disease and β -thalassemia, by inducing fetal hemoglobin (HbF) production.[2][3] Further investigations have also explored its anti-leukemic properties, particularly in combination with other therapies. This document provides a comprehensive overview of the pharmacological classification, mechanism of action, and key experimental data related to **ACY-957**.

Pharmacological Classification

Primary Class: Histone Deacetylase (HDAC) Inhibitor

Sub-class: Selective HDAC1 and HDAC2 Inhibitor

ACY-957 demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[2][4][5] This selectivity is attributed to its chemical structure, which includes an internal cavity binding region that confers specificity for these two enzymes.[2] The aminobenzamide scaffold of **ACY-957** contains a zinc-coordinating group that interacts with the active site of the HDAC enzymes.[2]

Quantitative Data

The inhibitory activity of **ACY-957** against various HDAC isoforms has been quantified in several studies. The following tables summarize the key in vitro and cellular IC50 values.

Table 1: In Vitro Inhibitory Activity of **ACY-957** against HDAC Isoforms

HDAC Isoform	IC50 (nM)
HDAC1	7 - 7.2
HDAC2	18 - 26
HDAC3	1157 - 1300
HDAC4	>20,000
HDAC5	>20,000
HDAC6	>20,000
HDAC7	>20,000
HDAC8	>20,000
HDAC9	>20,000

Data sourced from references:[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Cellular Inhibitory Activity of **ACY-957**

Cell Type	Target	IC50 (nM)
Primary Hematopoietic Progenitors	HDAC2	304

Data sourced from reference:[\[4\]](#)

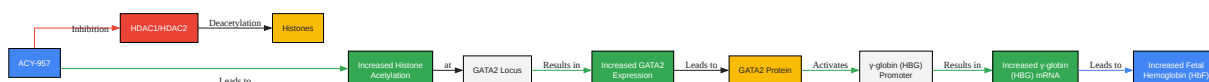
Table 3: In Vitro Anti-leukemic Activity of **ACY-957**

AML Cell Line	IC50 (μM)
MOLM13	0.8 - 3.3
MV4-11	0.8 - 3.3
Kasumi-1	0.8 - 3.3
KG-1	0.8 - 3.3
HL-60	0.8 - 3.3

Data sourced from reference:[1]

Mechanism of Action: Induction of Fetal Hemoglobin

The primary mechanism of action of **ACY-957** in the context of hemoglobinopathies involves the reactivation of fetal hemoglobin (HbF) expression.[2] This is achieved through the following signaling pathway:



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Caption: Signaling pathway of **ACY-957** inducing fetal hemoglobin.

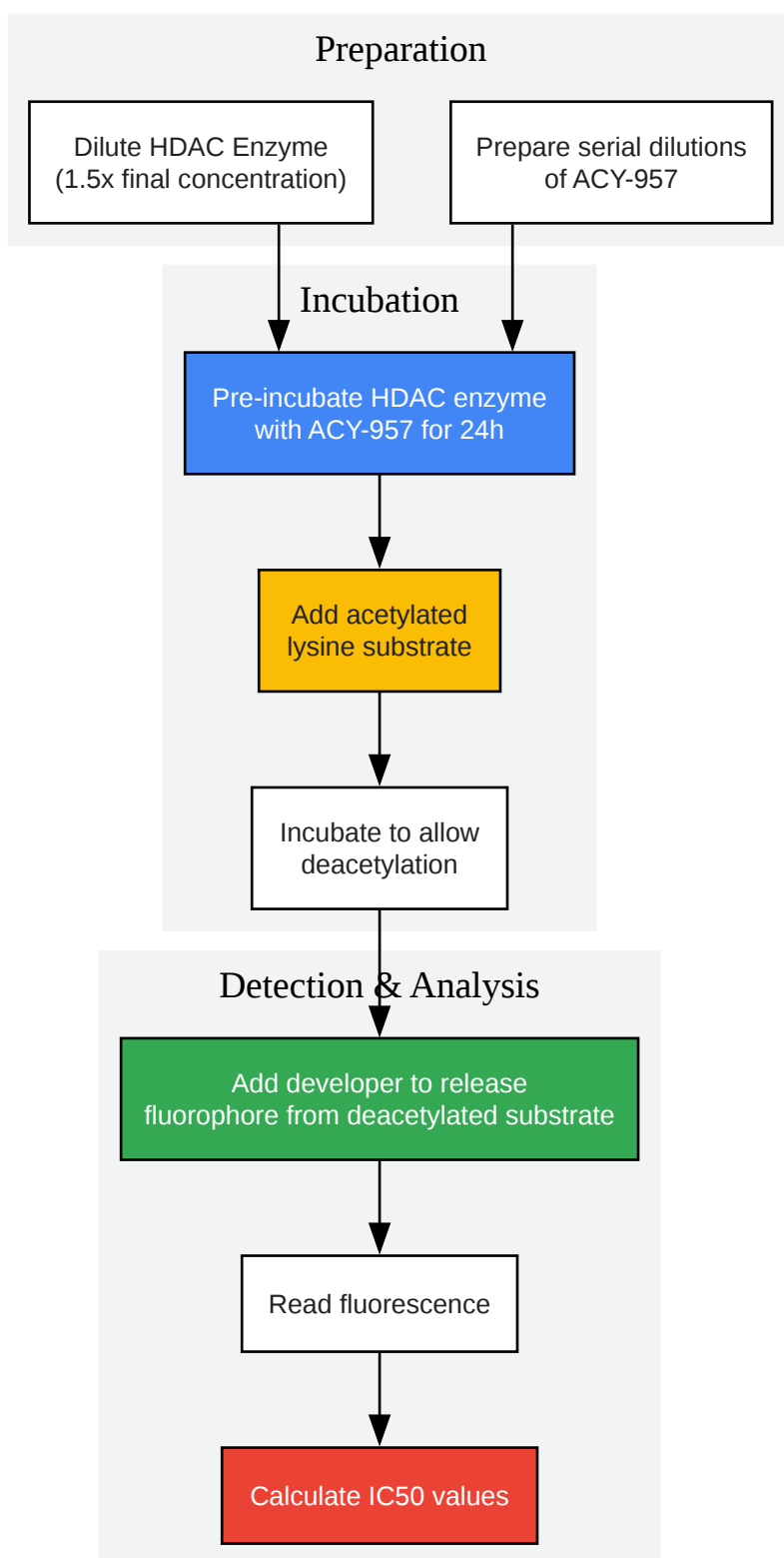
ACY-957 inhibits HDAC1 and HDAC2, leading to an increase in histone acetylation at the GATA2 gene locus.[6][7] This epigenetic modification results in the upregulation of GATA2, a key transcription factor.[7] Elevated levels of GATA2 protein then activate the transcription of the γ -globin gene (HBG), leading to increased production of fetal hemoglobin.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **ACY-957**.

In Vitro HDAC Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of **ACY-957** against specific HDAC isoforms.



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Caption: Workflow for in vitro HDAC inhibition assay.

Methodology:

- **Enzyme and Compound Preparation:** Recombinant HDAC enzymes are diluted to 1.5 times the final assay concentration in assay buffer. **ACY-957** is prepared in a series of dilutions.
- **Pre-incubation:** The diluted HDAC enzyme is pre-incubated with **ACY-957** for 24 hours to allow for the slow association rate constant of the aminobenzamide class of inhibitors.^[2]
- **Reaction Initiation:** An acetylated lysine tripeptide substrate is added to the enzyme-inhibitor mixture to start the deacetylation reaction.
- **Detection:** A developer is added that releases a fluorophore from the deacetylated substrate.
- **Data Analysis:** The fluorescence is measured, and the data is used to calculate the IC₅₀ values, representing the concentration of **ACY-957** required to inhibit 50% of the HDAC enzyme activity.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of **ACY-957** on the acetylation status of histones in cells.

Methodology:

- **Cell Culture and Treatment:** Primary human erythroblasts are cultured and treated with varying concentrations of **ACY-957** or a vehicle control for 24 hours.
- **Protein Extraction:** Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a Bradford or BCA assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or anti- β -actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation upon treatment with **ACY-957**.

Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)

This technique is employed to identify the genomic regions where HDAC1, HDAC2, and GATA2 are bound in erythroid progenitor cells and to assess changes in histone acetylation at these sites following **ACY-957** treatment.

Methodology:

- Cross-linking: Erythroid progenitor cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.
- Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the protein of interest (e.g., HDAC1, HDAC2, or GATA2) or an acetylated histone mark. The antibody-protein-DNA complexes are then captured using magnetic beads.
- Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated complexes are eluted.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

- Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
- Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of protein binding or histone modification enrichment. This allows for the localization of HDAC1/2 and GATA2 binding at the GATA2 locus and the assessment of histone acetylation changes in response to **ACY-957**.^[6]^[7]

Conclusion

ACY-957 is a well-characterized, selective inhibitor of HDAC1 and HDAC2 with a clear mechanism of action for inducing fetal hemoglobin. Its high selectivity and potent activity in preclinical models suggest its therapeutic potential for treating hemoglobinopathies. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.

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